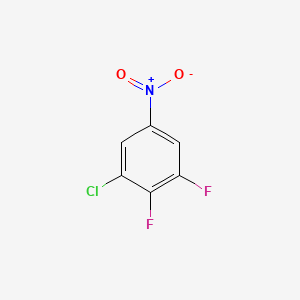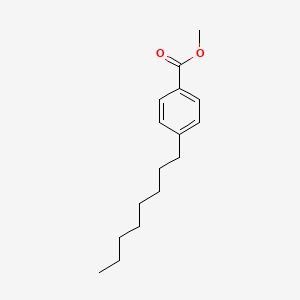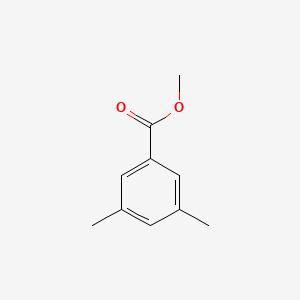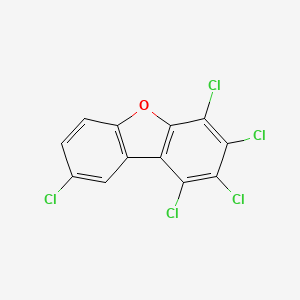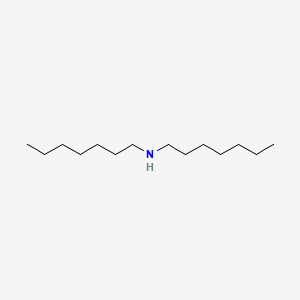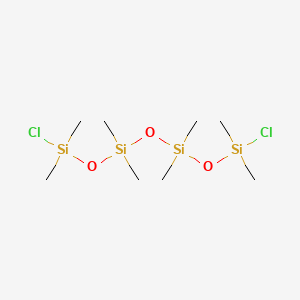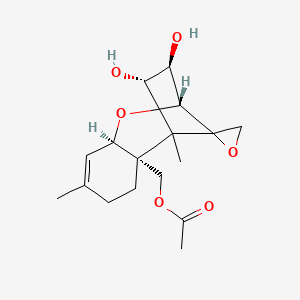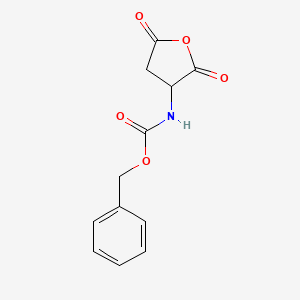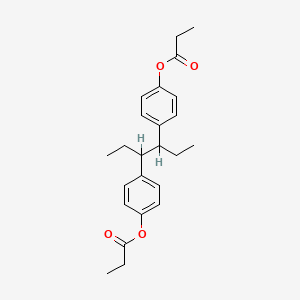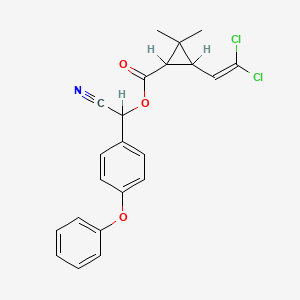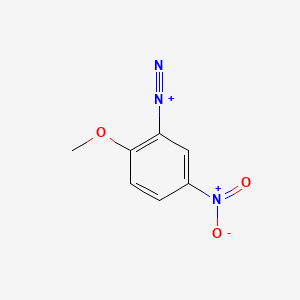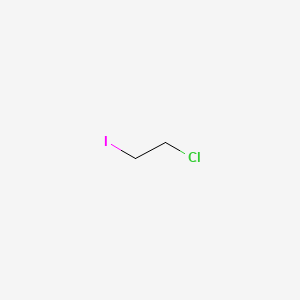
1-Chloro-2-iodoethane
描述
1-Chloro-2-iodoethane is an organohalogen compound with the molecular formula C₂H₄ClI. It is a colorless to light yellow liquid that is soluble in organic solvents but insoluble in water. This compound is used as an intermediate in organic synthesis and has various applications in scientific research and industry .
作用机制
Target of Action
1-Chloro-2-iodoethane is a type of alkyl halide . The primary targets of alkyl halides are nucleophilic species in biochemical reactions .
Mode of Action
This compound undergoes nucleophilic substitution reactions, specifically the S_N2 mechanism . In this mechanism, the reaction takes place in a single step, and bond-forming and bond-breaking occur simultaneously . The nucleophile, being an electron-rich species, must attack the electrophilic carbon from the back side relative to the location of the leaving group . This results in the inversion of the stereochemical configuration at the central carbon .
Biochemical Pathways
It’s known that alkyl halides like this compound are often used as intermediates in organic synthesis reactions , which can involve a variety of biochemical pathways.
Result of Action
Its role as an intermediate in organic synthesis suggests it contributes to the formation of more complex molecules .
生化分析
Biochemical Properties
1-Chloro-2-iodoethane plays a significant role in biochemical reactions, particularly in iodination processes. It acts as a mild electrophile for iodination of metallated species, such as the conversion of ortho-lithiated benzyl ether to the corresponding ortho-iodide . This compound interacts with various enzymes and proteins, facilitating the transfer of iodine atoms to specific substrates. The nature of these interactions involves the formation of covalent bonds between the iodine atom of this compound and the target biomolecule, leading to the iodinated product.
Molecular Mechanism
The molecular mechanism of this compound involves its role as an electrophile in nucleophilic substitution reactions. It undergoes bimolecular nucleophilic substitution (SN2) reactions, where the nucleophile attacks the electrophilic carbon atom from the opposite side of the leaving group . This results in the inversion of the stereochemical configuration at the carbon center. The compound’s ability to form covalent bonds with nucleophiles, such as proteins and nucleic acids, underlies its biochemical activity and effects on cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under inert atmosphere and dark conditions, but it may degrade when exposed to light or reactive environments . Long-term studies have shown that this compound can have sustained effects on cellular function, with potential alterations in gene expression and metabolic activity observed over extended periods.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and primarily influence specific biochemical pathways. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where a certain dosage level triggers significant biochemical and cellular changes.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization. The compound can be metabolized through dehalogenation reactions, where the chlorine and iodine atoms are removed, leading to the formation of simpler metabolites . These metabolic processes can affect the overall metabolic flux and levels of specific metabolites within cells.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its movement across cellular membranes and its localization within specific cellular compartments . The compound’s distribution can influence its biochemical activity and effects on cellular processes.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . Its localization within subcellular structures can influence its interactions with biomolecules and its overall biochemical effects.
准备方法
1-Chloro-2-iodoethane can be synthesized through several methods:
化学反应分析
1-Chloro-2-iodoethane undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the halogen atoms are replaced by other nucleophiles.
Photodissociation: Under UV light, this compound can undergo photodissociation, breaking down into smaller fragments.
Common reagents used in these reactions include sodium or potassium hydroxide for substitution reactions and UV light for photodissociation. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-Chloro-2-iodoethane has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Electrophilic Iodination: It serves as a mild electrophile for iodination of metallated species, such as converting ortho-lithiated benzyl ether to the corresponding ortho-iodide.
Photodissociation Studies: It is used in studies involving photodissociation dynamics to understand the behavior of halogenated compounds under UV light.
相似化合物的比较
1-Chloro-2-iodoethane can be compared with other similar compounds such as:
1-Bromo-2-iodoethane: Similar in structure but with a bromine atom instead of chlorine. It may exhibit different reactivity due to the different halogen.
1-Chloro-2-bromoethane: Contains both chlorine and bromine atoms. Its reactivity and applications may vary compared to this compound.
1,2-Dichloroethane: Contains two chlorine atoms and is commonly used as a solvent and in the production of vinyl chloride.
This compound is unique due to the presence of both chlorine and iodine atoms, which can influence its reactivity and applications in organic synthesis and research.
属性
IUPAC Name |
1-chloro-2-iodoethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4ClI/c3-1-2-4/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTWWWQGSFTWWDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CI)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4ClI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60211458 | |
| Record name | 1,2-Chloroiodoethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60211458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
624-70-4 | |
| Record name | 1,2-Chloroiodoethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000624704 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Chloroiodoethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60211458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Chloro-2-iodoethane (stabilized with Copper chip) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of studying the photodissociation dynamics of 1-chloro-2-iodoethane?
A: Understanding the photodissociation dynamics of molecules like this compound provides insights into the fundamental principles governing bond breaking and energy redistribution upon light absorption [, ]. This knowledge is crucial for various applications, including atmospheric chemistry, development of laser techniques, and understanding photochemical reactions.
Q2: How do the photodissociation dynamics of this compound differ from iodoethane, and what does this difference suggest about the molecular behavior?
A: Research using resonance Raman spectroscopy revealed that this compound exhibits more motion along non-C—I stretch modes during photodissociation compared to iodoethane []. This observation, supported by time-of-flight photofragment spectroscopy, suggests that the presence of the chlorine atom in this compound influences the energy distribution during the bond-breaking process, leading to a higher degree of internal excitation in the photoproducts [].
Q3: What are the common applications of this compound in synthetic chemistry?
A: this compound serves as a versatile reagent in organic synthesis []. Its primary applications include:
- Iodinating agent: It reacts with organometallic compounds [] and carbanions [] to introduce iodine atoms into the molecular structure.
- Alkylating agent: It can be used to introduce an ethyl group with a chlorine substituent into target molecules [].
Q4: What spectroscopic techniques have been used to characterize this compound, and what information do they provide?
A4:
- Resonance Raman Spectroscopy: This technique was employed to investigate the short-time photodissociation dynamics of this compound in solution [, ]. It provides insights into the vibrational modes involved in the molecule's excited state and how energy is redistributed during bond breaking.
- NMR Spectroscopy: This technique is used for routine analysis of this compound purity [], providing information about its structure and the chemical environment of its constituent atoms.
- Vibrational Spectroscopy: This broader category, which likely encompasses infrared spectroscopy, has been used to study the vibrational modes and assign them to specific molecular motions within this compound [].
Q5: Are there any known safety concerns associated with handling this compound?
A: Yes, this compound is identified as a dialkylating agent, indicating potential hazards []. Specific precautions include:
- Inhalation: Avoid breathing in the vapor due to potential respiratory irritation or toxicity [].
- Skin Contact: Prevent contact with skin as it can cause irritation or other adverse reactions [].
- Storage: Store the compound in a dark, cool environment due to its light sensitivity [].
Q6: What resources or infrastructure are important for advancing research on compounds like this compound?
A6: Continued research on this compound and similar compounds benefits from:
- Spectroscopic facilities: Access to advanced spectroscopic techniques like resonance Raman and time-resolved spectroscopy is essential for understanding reaction dynamics [, ].
- Computational resources: Molecular modeling and simulation studies require significant computational power to investigate reaction pathways and energy landscapes [].
- Chemical synthesis and analysis laboratories: Well-equipped labs are crucial for preparing, purifying, and characterizing this compound and its derivatives [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


